molecular formula C13H11NO5 B11555189 4-(Furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylic acid

4-(Furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylic acid

Katalognummer: B11555189
Molekulargewicht: 261.23 g/mol
InChI-Schlüssel: XZHCNKVDZPHPQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylic acid is a heterocyclic compound that features both furan and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring followed by the construction of the pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets within biological systems. These interactions can affect various pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes or interact with DNA to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-carboxylic acid: A simpler compound with a furan ring and a carboxylic acid group.

    2,6-Dimethylpyridine: A compound with a pyridine ring and two methyl groups.

Uniqueness

4-(Furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylic acid is unique due to its combination of furan and pyridine rings, which provides it with distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H11NO5

Molekulargewicht

261.23 g/mol

IUPAC-Name

4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C13H11NO5/c1-6-9(12(15)16)11(8-4-3-5-19-8)10(13(17)18)7(2)14-6/h3-5H,1-2H3,(H,15,16)(H,17,18)

InChI-Schlüssel

XZHCNKVDZPHPQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=CO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.